3-(2-Methylphenyl)-2-(sulfanylmethyl)quinazolin-4(3H)-one
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Overview
Description
2-(mercaptomethyl)-3-(o-tolyl)quinazolin-4(3H)-one is a quinazoline derivative with a unique structure that includes a mercaptomethyl group and an o-tolyl group. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(mercaptomethyl)-3-(o-tolyl)quinazolin-4(3H)-one typically involves the condensation of o-toluidine with isothiocyanates, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(mercaptomethyl)-3-(o-tolyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of strong acids or bases and appropriate electrophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Nitrated or halogenated quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(mercaptomethyl)-3-(o-tolyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The quinazoline ring can interact with various receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(mercaptomethyl)-3-phenylquinazolin-4(3H)-one
- 2-(mercaptomethyl)-3-(p-tolyl)quinazolin-4(3H)-one
- 2-(mercaptomethyl)-3-(m-tolyl)quinazolin-4(3H)-one
Uniqueness
2-(mercaptomethyl)-3-(o-tolyl)quinazolin-4(3H)-one is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. The position of the tolyl group can affect the compound’s ability to interact with molecular targets, leading to distinct pharmacological properties compared to its analogs.
Properties
CAS No. |
61555-13-3 |
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Molecular Formula |
C16H14N2OS |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
3-(2-methylphenyl)-2-(sulfanylmethyl)quinazolin-4-one |
InChI |
InChI=1S/C16H14N2OS/c1-11-6-2-5-9-14(11)18-15(10-20)17-13-8-4-3-7-12(13)16(18)19/h2-9,20H,10H2,1H3 |
InChI Key |
HYBLEFFVJASQFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CS |
Origin of Product |
United States |
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